molecular formula C12H12O2S B14039878 Methyl 3-(benzo[b]thiophen-2-yl)propanoate

Methyl 3-(benzo[b]thiophen-2-yl)propanoate

Cat. No.: B14039878
M. Wt: 220.29 g/mol
InChI Key: NRCZUNLXPCBOMG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(benzo[b]thiophen-2-yl)propanoate typically involves the esterification of benzo[b]thiophene-2-propanoic acid with methanol in the presence of an acid catalyst . The reaction conditions often include refluxing the mixture to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(benzo[b]thiophen-2-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or thiols .

Scientific Research Applications

Methyl 3-(benzo[b]thiophen-2-yl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-(benzo[b]thiophen-2-yl)propanoate involves its interaction with specific molecular targets. The sulfur atom in the benzo[b]thiophene ring can participate in various biochemical pathways, influencing the compound’s biological activity. The exact molecular targets and pathways depend on the specific application and derivative being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(benzo[b]thiophen-2-yl)propanoate is unique due to the presence of the benzo[b]thiophene ring, which imparts distinct chemical and biological properties. The sulfur atom in the ring can engage in unique interactions, making this compound valuable for specific applications in medicinal chemistry and material science .

Properties

Molecular Formula

C12H12O2S

Molecular Weight

220.29 g/mol

IUPAC Name

methyl 3-(1-benzothiophen-2-yl)propanoate

InChI

InChI=1S/C12H12O2S/c1-14-12(13)7-6-10-8-9-4-2-3-5-11(9)15-10/h2-5,8H,6-7H2,1H3

InChI Key

NRCZUNLXPCBOMG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=CC2=CC=CC=C2S1

Origin of Product

United States

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